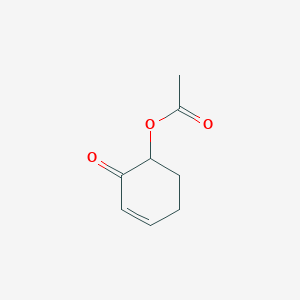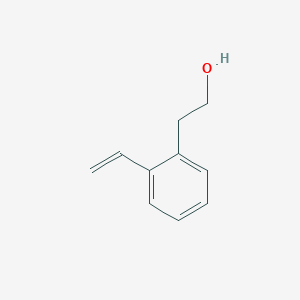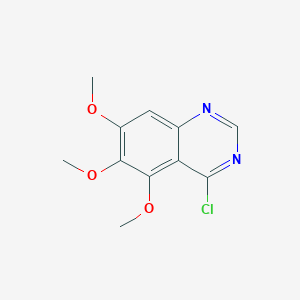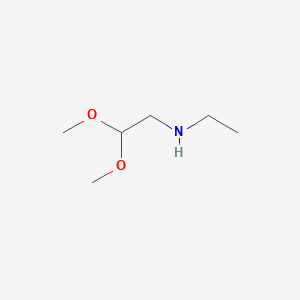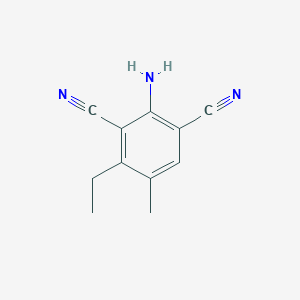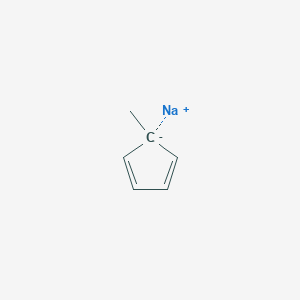![molecular formula C11H12O B3053775 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one CAS No. 56061-32-6](/img/structure/B3053775.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one
Vue d'ensemble
Description
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one is a highly structured polycyclic compound known for its unique cage-like structure. This compound is part of the trishomocubane family and is characterized by its rigid framework, which imparts significant stability and unique chemical properties.
Méthodes De Préparation
The synthesis of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps :
Diels-Alder Reaction: Cyclopentadiene is reacted with 1,4-benzoquinone to form an adduct.
[2+2] Photocycloaddition: The adduct undergoes a [2+2] photocycloaddition to form a more complex intermediate.
Huang-Minlon Reduction: The intermediate is then subjected to Huang-Minlon reduction to yield the final product, Pentacyclo[6.3.0.0{3,10}.0^{5,9}]undecan-4-one.
Analyse Des Réactions Chimiques
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one has several scientific research applications :
Chemistry: It serves as a building block for synthesizing more complex polycyclic compounds and studying reaction mechanisms.
Materials Science: Due to its high stability and unique structure, it is explored for use in high-energy materials and as an additive to enhance the properties of other materials.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a probe for studying biological systems.
Industry: Its application in enhancing the energy density of fuels has been investigated, particularly in the context of high-energy additives for liquid hydrocarbon fuels.
Mécanisme D'action
The mechanism by which Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one exerts its effects is primarily related to its rigid, cage-like structure . This structure imparts significant stability and resistance to deformation, making it an excellent candidate for high-energy applications. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological applications.
Comparaison Avec Des Composés Similaires
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one can be compared with other similar polycyclic compounds, such as :
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another member of the trishomocubane family with slight variations in its structure.
- Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid : A derivative with a carboxylic acid functional group, offering different reactivity and applications.
Trishomocubane: Similar in structure but differs in the arrangement of its carbon atoms.
The uniqueness of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFHXAJUWXVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971439 | |
| Record name | Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56061-32-6 | |
| Record name | NSC124094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


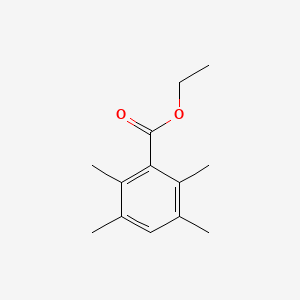
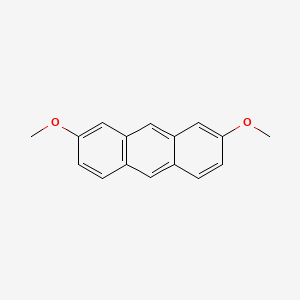
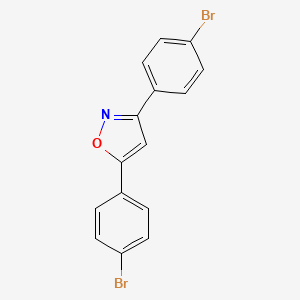
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)
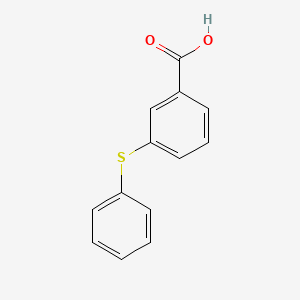

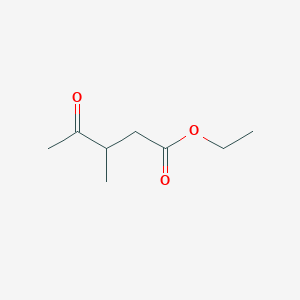
![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
